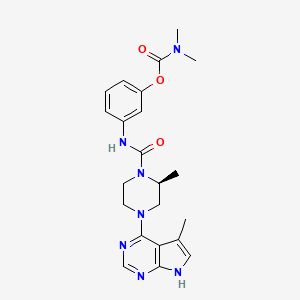

LIMK-IN-3

Descripción

Propiedades

Número CAS |

1116570-97-8 |

|---|---|

Fórmula molecular |

C22H27N7O3 |

Peso molecular |

437.5 g/mol |

Nombre IUPAC |

[3-[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carbonyl]amino]phenyl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C22H27N7O3/c1-14-11-23-19-18(14)20(25-13-24-19)28-8-9-29(15(2)12-28)21(30)26-16-6-5-7-17(10-16)32-22(31)27(3)4/h5-7,10-11,13,15H,8-9,12H2,1-4H3,(H,26,30)(H,23,24,25)/t15-/m0/s1 |

Clave InChI |

MVPARBNSRQJBEM-HNNXBMFYSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LIMK-IN-14; LIMK IN 14; LIMKIN14; LIMK inhibitor 14; LIMK inhibitor-14; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Function of LIMK-IN-3 in Cellular Processes

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides a comprehensive overview of the small molecule inhibitor LIMK-IN-3, detailing its mechanism of action, effects on cellular processes, and methodologies for its study. This compound is a potent, cell-permeable, dual inhibitor of LIM domain kinase 1 (LIMK1) and LIM domain kinase 2 (LIMK2), crucial regulators of cytoskeletal dynamics.

Introduction to LIM Kinases and this compound

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in regulating the architecture and dynamics of the cellular cytoskeleton.[1] They are key downstream effectors of Rho family GTPases, including RhoA, Rac, and CDC42.[1][2] The primary and most well-characterized function of LIMKs is the phosphorylation and subsequent inactivation of actin-depolymerizing factors (ADF)/cofilin family proteins.[3][4] Inactivation of cofilin leads to the stabilization and polymerization of filamentous actin (F-actin), thereby suppressing actin turnover.[2] Beyond actin regulation, LIMKs also influence microtubule stability and organization.[2][5] Given their central role in controlling cell shape, motility, and division, dysregulation of LIMK activity is implicated in various pathologies, including cancer metastasis and neurological disorders, making them a compelling therapeutic target.[3][6]

This compound (also known as LIMKi 3 or BMS-5) is a small molecule compound that potently and selectively inhibits the kinase activity of both LIMK1 and LIMK2.[5][7] By preventing the phosphorylation of cofilin, this compound effectively maintains cofilin in its active state, leading to increased actin filament turnover and disassembly.[3] This activity makes this compound an invaluable chemical probe for dissecting the cellular functions of LIMKs and a lead compound for developing therapeutics targeting cytoskeletal dynamics.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding to the active site of LIMK1 and LIMK2 to block their catalytic activity.[3] The canonical signaling pathway leading to LIMK activation involves upstream signals from Rho GTPases. These GTPases activate kinases such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which in turn phosphorylate a key threonine residue (Thr508 in LIMK1 or Thr505 in LIMK2) in the activation loop of LIMKs, leading to their activation.[2][4] Activated LIMK then phosphorylates cofilin at Serine-3, inactivating its actin-severing function. This compound directly interrupts this cascade at the level of LIMK.

Caption: The Rho-LIMK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

This compound has been characterized across various in vitro and cellular assays. The following table summarizes the key quantitative data regarding its potency and effects.

| Parameter | Target/Assay | Cell Line | Value | Reference |

| In Vitro IC₅₀ | LIMK1 Kinase Activity | - | 7 nM | [5][7] |

| LIMK2 Kinase Activity | - | 8 nM | [5][7] | |

| Cellular IC₅₀ | Cofilin Phosphorylation | A549, MDA-MB-231 | ~1 µM | |

| Cellular EC₅₀ | Cytotoxicity / Proliferation | A549 | >10 µM | |

| Functional Inhibition | Invadopodia-mediated ECM Degradation | MDA-MB-231 | 87% inhibition at 3 µM | |

| 90% inhibition at 10 µM | ||||

| Cell Invasion | MDA-MB-231 | 55% inhibition at 3 µM | ||

| 93% inhibition at 10 µM | [7] |

Core Cellular Functions Modulated by this compound

By inhibiting LIMK, this compound impacts a range of fundamental cellular processes that are dependent on cytoskeletal dynamics.

-

Actin and Microtubule Dynamics: The primary effect of this compound is the destabilization of F-actin structures by preventing cofilin inactivation.[7] This leads to a more dynamic actin cytoskeleton. Additionally, LIMK inhibition has been shown to affect microtubule organization, particularly during mitosis, leading to a microtubule stabilizing effect.[2][5]

-

Cell Migration and Invasion: The dynamic reorganization of the actin cytoskeleton is essential for cell motility. By promoting actin turnover, this compound significantly impairs the ability of cells, particularly cancer cells, to migrate and invade through the extracellular matrix.[3] This is achieved by disrupting structures like invadopodia, which are critical for matrix degradation.

-

Cell Division: LIMK activity is crucial for proper execution of cell division. Inhibition by this compound disrupts mitotic spindle assembly and can interfere with cytokinesis.[5] In porcine oocytes, this compound was shown to disrupt actin distribution and prevent proper spindle positioning, thereby suppressing meiotic maturation.[7]

-

Gene Expression: Recent phosphoproteomic studies suggest that LIMK inhibition can lead to phosphorylation changes in proteins involved in RNA processing and metabolism, indicating a potential role for LIMKs beyond direct cytoskeletal regulation.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of this compound.

Western Blot Analysis of Cofilin Phosphorylation

This protocol is used to quantify the inhibition of LIMK activity within cells by measuring the phosphorylation status of its direct substrate, cofilin.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., A549 lung carcinoma) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or DMSO as a vehicle control for 2-4 hours.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane) and separate them on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-cofilin (Ser3).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Strip the membrane and re-probe for total cofilin and a loading control (e.g., GAPDH or β-actin) for normalization. Quantify band intensity using densitometry software.

Caption: Workflow for Western Blot analysis of cofilin phosphorylation.

Cellular Invasion Assay (Boyden Chamber)

This assay measures the functional impact of this compound on the invasive capacity of cancer cells.

Methodology:

-

Chamber Preparation: Use 24-well plate inserts with an 8 µm pore size PET membrane (e.g., Corning BioCoat Matrigel Invasion Chambers). Rehydrate the Matrigel layer with serum-free medium for 2 hours at 37°C.

-

Cell Preparation: Culture cells (e.g., MDA-MB-231 breast cancer) and serum-starve them overnight. On the day of the experiment, harvest the cells and resuspend them in serum-free medium containing the desired concentration of this compound or DMSO.

-

Assay Setup: Remove the rehydration medium from the inserts. Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate. Seed 2.5 x 10⁴ cells in 200 µL of the this compound/serum-free medium into the upper chamber (the insert).

-

Incubation: Incubate the plate for 22-24 hours at 37°C in a humidified incubator.

-

Staining and Visualization:

-

After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix the cells that have invaded to the bottom surface of the membrane with methanol (B129727) for 10 minutes.

-

Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

-

-

Quantification: Wash the inserts with water and allow them to air dry. Take images of several random fields of view for each membrane using a light microscope. Count the number of invaded, stained cells per field. The results are typically expressed as a percentage of the vehicle-treated control.

Caption: Experimental workflow for a Matrigel-based cell invasion assay.

References

- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Lim kinase - Wikipedia [en.wikipedia.org]

- 5. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Aspects of LIMK Regulation and Pharmacology [mdpi.com]

- 7. LIMK1/2 inhibitor LIMKi 3 suppresses porcine oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LIMK-IN-3 in the Cofilin Phosphorylation Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The actin cytoskeleton is a dynamic network crucial for a myriad of cellular processes, including motility, morphogenesis, and cell division. The constant remodeling of this network is tightly regulated by a host of actin-binding proteins. Among these, cofilin plays a pivotal role by severing and depolymerizing actin filaments. The activity of cofilin is, in turn, principally regulated by phosphorylation at Serine 3, a post-translational modification that inactivates its function. LIM kinases (LIMK1 and LIMK2) are the primary kinases responsible for this inhibitory phosphorylation. Dysregulation of the LIMK-cofilin axis has been implicated in various pathologies, including cancer metastasis and neurological disorders, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of LIMK-IN-3, a potent small molecule inhibitor of LIM kinases, and its role in the cofilin phosphorylation pathway. We present its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to the Cofilin Phosphorylation Pathway

The regulation of actin dynamics is a fundamental process in cell biology. Cofilin, an actin-depolymerizing factor, is a key downstream effector in signaling pathways that control the actin cytoskeleton.[1][2] Its activity is inhibited by phosphorylation at Serine 3, a reaction catalyzed by LIM kinase 1 (LIMK1) and LIMK 2 (LIMK2).[2][3] This phosphorylation event leads to the stabilization of actin filaments.[1][4]

The activation of LIM kinases is regulated by upstream signaling cascades, primarily involving the Rho family of small GTPases, including Rho, Rac, and Cdc42.[5][6] These GTPases, upon activation by extracellular signals, engage downstream effector kinases such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK1 and LIMK2.[7][8] The phosphorylation status of cofilin is a critical determinant of cellular actin dynamics, and its dysregulation is associated with various diseases.[9]

This compound: A Potent Inhibitor of the Cofilin Phosphorylation Pathway

This compound, also known as LIMKi 3 and BMS-5, is a potent and selective small molecule inhibitor of both LIMK1 and LIMK2.[5][10] As a Type I kinase inhibitor, it functions by competing with ATP for binding to the active site of the kinase.[11] By inhibiting LIMK1 and LIMK2, this compound prevents the phosphorylation of cofilin, thereby maintaining cofilin in its active, actin-depolymerizing state.[5][12] This leads to a reduction in filamentous actin (F-actin) and has been shown to impair processes that rely on dynamic actin remodeling, such as cancer cell invasion.[5][12]

Quantitative Data on this compound Activity

The following tables summarize the in vitro and cellular activities of this compound.

| Target | IC50 (nM) | Assay Type | Reference |

| LIMK1 | 7 | In vitro kinase assay | [5][10] |

| LIMK2 | 8 | In vitro kinase assay | [5][10] |

Table 1: In vitro inhibitory activity of this compound against LIMK1 and LIMK2.

| Cell Line | Effect | Assay | Concentration | Reference |

| MDA-MB-231 | Inhibition of cofilin phosphorylation | Western Blot | Dose-dependent (0-10 µM) | [5] |

| MDA-MB-231 | Reduction in F-actin signal intensity | Immunofluorescence | Dose-dependent (0-10 µM) | [5] |

| MDA-MB-231 | Inhibition of Matrigel invasion | 3D Matrigel invasion assay | 3 µM (significant inhibition) | [5] |

| MDA-MB-231 | Reduction in gelatin degradation | Gelatin degradation assay | 10 µM (significant reduction) | [5] |

| Nf2ΔEx2 mouse Schwann cells | Inhibition of cofilin-Ser3 phosphorylation | Western Blot | IC50 of ~2 µM | [10] |

| Nf2ΔEx2 mouse Schwann cells | Reduction in cell viability | Cell viability assay | IC50 of 3.9 µM | [10] |

Table 2: Cellular effects of this compound.

Signaling Pathways and Experimental Workflows

Cofilin Phosphorylation Signaling Pathway

The following diagram illustrates the signaling cascade leading to cofilin phosphorylation and its inhibition by this compound.

Caption: The Cofilin Phosphorylation Signaling Pathway and its inhibition by this compound.

Experimental Workflow for Characterizing this compound

The diagram below outlines a typical experimental workflow to assess the efficacy of this compound.

Caption: Experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

Preparation of this compound Stock Solution

This compound (BMS-5) can be prepared for in vitro and cellular assays as follows.[10][12][13]

-

Solvent: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).[10][13]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[10][13]

-

Working Solution: For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vitro LIMK Kinase Assay

This protocol is adapted from radioactive kinase assays used to determine the IC50 of LIMK inhibitors.[8][10][14]

-

Reaction Components:

-

Buffer: 25 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂.

-

Substrate: 83 µg/mL biotinylated full-length human destrin (cofilin).

-

Enzyme: 167 ng/mL GST-LIMK1 or 835 ng/mL GST-LIMK2.

-

ATP: 1 µM total ATP, including [γ-³²P]ATP.

-

Inhibitor: A concentration series of this compound.

-

-

Procedure:

-

Combine the buffer, substrate, enzyme, and inhibitor in a total volume of 60 µL.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for 30 minutes for LIMK1 or 60 minutes for LIMK2.

-

Stop the reaction and measure the incorporation of radioactive phosphate (B84403) into the substrate to determine kinase activity.

-

Calculate the IC50 value from the dose-response curve.

-

Western Blot for Cofilin Phosphorylation

This protocol outlines the detection of phosphorylated cofilin (p-Cofilin) and total cofilin in cell lysates.[15][16][17][18]

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound at various concentrations for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Cofilin (Ser3) and total cofilin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities and normalize p-Cofilin levels to total cofilin.

-

Immunofluorescence Staining of F-actin

This protocol describes the visualization of filamentous actin (F-actin) using fluorescently-labeled phalloidin (B8060827).[4][5][19][20]

-

Cell Preparation:

-

Grow cells on glass coverslips and treat with this compound.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

-

Staining:

-

Wash with PBS and block with 1% BSA in PBS for 30 minutes.

-

Incubate with a fluorescently-conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) for 20-60 minutes at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize F-actin structures using a fluorescence microscope.

-

3D Matrigel Invasion Assay

This assay measures the invasive capacity of cells through a basement membrane matrix.[1][2][3][9][21]

-

Preparation of Transwell Inserts:

-

Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.

-

-

Cell Seeding:

-

Resuspend cells in serum-free medium and seed them into the upper chamber of the Matrigel-coated inserts.

-

-

Invasion:

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours to allow for cell invasion.

-

-

Quantification:

-

Remove non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invaded cells on the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells in multiple fields of view under a microscope.

-

Serum Response Factor (SRF) Reporter Assay

This assay measures the activity of the SRF transcription factor, which can be downstream of RhoA signaling and actin dynamics.[6][7][11][22][23]

-

Cell Transfection:

-

Co-transfect cells with an SRF-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment and Stimulation:

-

Treat the transfected cells with this compound.

-

Stimulate SRF activity, for example, with serum.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the SRF-driven firefly luciferase activity to the control Renilla luciferase activity to determine the effect of this compound on SRF-mediated transcription.

-

Conclusion

This compound is a valuable chemical probe for investigating the role of the LIMK-cofilin signaling axis in various cellular processes. Its high potency and selectivity for LIMK1 and LIMK2 make it an excellent tool for dissecting the downstream consequences of LIMK inhibition. The experimental protocols detailed in this guide provide a robust framework for researchers to study the effects of this compound on cofilin phosphorylation, actin dynamics, and cell behavior. A thorough understanding of the mechanism and application of such inhibitors is crucial for advancing our knowledge of cytoskeletal regulation and for the development of novel therapeutics targeting diseases driven by aberrant actin dynamics.

References

- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. corning.com [corning.com]

- 4. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 5. researchgate.net [researchgate.net]

- 6. abeomics.com [abeomics.com]

- 7. Serum Response Factor Response Element (SRF) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. snapcyte.com [snapcyte.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pGL4.34[luc2P/SRF-RE/Hygro] Vector Protocol [promega.com]

- 12. LIMKi 3 | LIMK | Tocris Bioscience [tocris.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. bio-rad.com [bio-rad.com]

- 19. F-Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 22. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Reporter Assay - Creative Bioarray [dda.creative-bioarray.com]

The Impact of LIMK-IN-3 on Cytoskeletal Reorganization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The actin cytoskeleton is a dynamic network crucial for a multitude of cellular processes, including motility, invasion, and morphological changes. Dysregulation of cytoskeletal dynamics is a hallmark of various pathologies, most notably cancer metastasis. The LIM kinases (LIMK1 and LIMK2) have emerged as pivotal regulators of actin polymerization and key drivers in these processes. This technical guide provides an in-depth analysis of LIMK-IN-3, a potent small molecule inhibitor of LIMK1 and LIMK2. We will explore its mechanism of action, its effects on cytoskeletal architecture, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the LIMK signaling axis.

Introduction to LIMK and Cytoskeletal Dynamics

The LIM kinase (LIMK) family, consisting of LIMK1 and LIMK2, are serine/threonine kinases that play a central role in the regulation of the actin cytoskeleton.[1][2] Their primary and most well-characterized substrates are the actin-depolymerizing factor (ADF)/cofilin family of proteins.[3][4] Cofilin promotes the depolymerization of filamentous actin (F-actin), and its activity is crucial for the rapid turnover of actin filaments required for dynamic cellular processes.[5][6]

LIMKs phosphorylate cofilin at a conserved serine residue (Ser-3), which inactivates its actin-depolymerizing activity.[4][7] This inactivation leads to the stabilization and accumulation of F-actin, promoting the formation of structures like stress fibers and lamellipodia, which are essential for cell migration and invasion.[5][8] The activity of LIMK itself is regulated by upstream signaling pathways, most notably the Rho family of small GTPases. Rho-associated kinase (ROCK) and p21-activated kinase (PAK) are known to phosphorylate and activate LIMK1 and LIMK2.[1][9] Given their central role in promoting actin stabilization and cell motility, LIMKs have become attractive targets for therapeutic intervention, particularly in the context of cancer metastasis.[8][10]

This compound: A Potent Dual Inhibitor of LIMK1 and LIMK2

This compound (also known as LIMKi 3 or BMS-5) is a potent and selective small molecule inhibitor of both LIMK1 and LIMK2.[11][12] By targeting the kinase activity of LIMKs, this compound prevents the phosphorylation of cofilin, thereby maintaining cofilin in its active, actin-depolymerizing state.[8] This leads to a destabilization of the F-actin network and a subsequent reduction in cellular processes that rely on a stable actin cytoskeleton.[12]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data for this compound, demonstrating its potent inhibitory effects on LIMK and its cellular consequences.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (LIMK1) | 7 nM | Recombinant enzyme assay | [11][12] |

| IC50 (LIMK2) | 8 nM | Recombinant enzyme assay | [11][12] |

| Cellular IC50 (p-cofilin) | ~1 µM | A549 and MDA-MB-231 cells | [12] |

| Effective Concentration (F-actin destabilization) | 3 - 10 µM | MDA-MB-231 cells | [12] |

| Effective Concentration (Invasion inhibition) | 3 - 10 µM | MDA-MB-231 cells | [12] |

Signaling Pathway of this compound Action

This compound exerts its effects by directly inhibiting the kinase activity of LIMK1 and LIMK2. This intervention disrupts the canonical ROCK/LIMK/Cofilin signaling pathway, which is a central regulator of actin dynamics.

Experimental Protocols for Characterizing this compound's Effects

This section provides detailed methodologies for key experiments to assess the impact of this compound on cytoskeleton reorganization and associated cellular functions.

Western Blotting for Cofilin Phosphorylation

This protocol details the analysis of cofilin phosphorylation levels in cells treated with this compound.

Materials:

-

MDA-MB-231 cells (or other relevant cell line)

-

This compound (BMS-5)

-

Complete cell culture medium

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-cofilin (Ser3), Rabbit anti-cofilin, Mouse anti-GAPDH (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phospho-cofilin levels to total cofilin and the loading control.

Phalloidin (B8060827) Staining for F-actin Visualization

This protocol allows for the visualization of changes in the F-actin cytoskeleton in response to this compound treatment.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently conjugated phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound as described in the Western blot protocol.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 5-10 minutes.

-

Phalloidin Staining: Wash with PBS and incubate with fluorescently conjugated phalloidin (at the manufacturer's recommended concentration) for 30-60 minutes at room temperature, protected from light.

-

Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the F-actin and nuclei using a fluorescence microscope. Capture images for analysis of changes in stress fiber formation and overall cytoskeletal organization.

Matrigel Invasion Assay

This assay quantifies the invasive potential of cells through a basement membrane extract following treatment with this compound.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (with FBS as a chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol (B129727) (for fixation)

-

Crystal violet solution (for staining)

-

Light microscope

Procedure:

-

Coating Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and allow it to solidify at 37°C.

-

Cell Seeding: Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound. Seed the cell suspension into the upper chamber of the coated inserts.

-

Chemoattraction: Add complete medium containing FBS to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Removal of Non-invaded Cells: Carefully remove the non-invaded cells from the top of the insert using a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained, invaded cells in several random fields of view using a light microscope.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the LIMK/cofilin signaling pathway in cytoskeletal dynamics and cell motility. Its potent and specific inhibition of LIMK1 and LIMK2 leads to a clear and measurable disruption of F-actin-dependent processes. The experimental protocols provided in this guide offer a robust framework for researchers to characterize the effects of this compound and to explore the therapeutic potential of LIMK inhibition in diseases driven by aberrant cell migration and invasion. This in-depth understanding is critical for the continued development of novel therapeutics targeting the cytoskeleton.

References

- 1. researchgate.net [researchgate.net]

- 2. Wound healing assay | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Phalloidin staining protocol | Abcam [abcam.com]

- 6. PKA-dependent phosphorylation of LIMK1 and Cofilin is essential for mouse sperm acrosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. snapcyte.com [snapcyte.com]

- 10. mdpi.com [mdpi.com]

- 11. selleckchem.com [selleckchem.com]

- 12. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the LIMK-IN-3 Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling cascade involving LIMK-IN-3, a potent inhibitor of LIM kinases. It details the molecular mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to LIM Kinases and the Role of this compound

LIM kinases (LIMKs), comprising two isoforms LIMK1 and LIMK2, are crucial serine/threonine protein kinases that regulate the dynamics of the actin cytoskeleton.[1][2] They are key players in various cellular processes, including cell migration, division, and morphogenesis.[2][3] The primary and most well-characterized substrates of LIMKs are the actin-depolymerizing factor (ADF)/cofilin family of proteins.[4] By phosphorylating cofilin at Serine-3, LIMKs inactivate its actin-severing function, which leads to the stabilization and polymerization of actin filaments.[4][5]

Dysregulation of LIMK activity is implicated in numerous pathologies, including cancer, neurological disorders, and fibrotic diseases, making it a compelling target for therapeutic intervention.[1] this compound (also known as LIMKi 3 or BMS-5) is a potent, cell-permeable small molecule inhibitor that targets both LIMK1 and LIMK2.[6][7] It serves as a critical tool for elucidating the cellular functions of LIMKs and as a lead compound for developing novel therapeutics.

The this compound Signaling Pathway

The activation of LIM kinases is a downstream event of several signaling pathways, most notably those initiated by the Rho family of small GTPases (RhoA, Rac, and Cdc42).[3][4][8] These pathways are central to controlling cytoskeletal reorganization in response to extracellular stimuli.

Upstream Regulators:

-

Rho-ROCK Pathway: RhoA activates Rho-associated kinase (ROCK), which in turn phosphorylates and activates both LIMK1 and LIMK2.[2][4][9]

-

Rac/Cdc42-PAK Pathway: Rac and Cdc42 activate p21-activated kinases (PAKs), which then phosphorylate and activate LIMK1.[2][3][4]

-

Other Pathways: Additional signaling cascades, such as the MKK6/p38/MK-2 pathway, have also been reported to activate LIMK1.[3]

Mechanism of Action of this compound: this compound functions as an ATP-competitive inhibitor, binding to the kinase domain of LIMK1 and LIMK2 to block their catalytic activity.[1] This inhibition prevents the phosphorylation of cofilin. As a result, cofilin remains in its active, non-phosphorylated state, leading to increased severing and depolymerization of actin filaments.[1] This modulation of actin dynamics underlies the cellular effects of this compound, such as the inhibition of cancer cell invasion and migration.[6]

Quantitative Data for this compound

The potency and cellular activity of this compound have been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative findings.

| Parameter | Target/Cell Line | Value/Effect | Reference |

| IC₅₀ | LIMK1 (enzyme assay) | 7 nM | [5][7][10] |

| IC₅₀ | LIMK2 (enzyme assay) | 8 nM | [5][7][10] |

| Cellular IC₅₀ | Cofilin Phosphorylation (A549 & MDA-MB-231 cells) | ~1 µM | [7] |

| Cytotoxicity (EC₅₀) | A549 cell proliferation | >10 µM | [7] |

| Invasion Inhibition | MDA-MB-231 cells (3D Matrigel) | 45% inhibition at 3 µM; 93% inhibition at 10 µM | [6][7] |

| Gelatin Degradation | MDA-MB-231 cells | Significantly reduced at 10 µM | [6] |

| Wound Healing | MDA-MB-231 cells | No effect at 0.1-3 µM | [6] |

| F-actin Structure | MDA-MB-231 cells | Destabilized at 3-10 µM | [5][7] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

-

Cell Lines: Human breast cancer cells (MDA-MB-231) and human lung cancer cells (A549) are commonly used.[6][7]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: this compound is dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., >10 mM). The stock solution can be stored at -20°C. For experiments, the stock is diluted in a cell culture medium to the desired final concentrations (e.g., 0-10 µM). A vehicle control (DMSO at the same final concentration) should always be included.[6]

This assay quantitatively measures the inhibition of LIMK activity in a cellular context by assessing the phosphorylation state of its direct substrate, cofilin.

-

Cell Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 2-24 hours).

-

Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-cofilin (Ser3) and total cofilin overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated cofilin to total cofilin.

This assay assesses the impact of this compound on the invasive potential of cancer cells.

-

Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (e.g., Boyden chambers with an 8 µm pore size) with a serum-free medium.

-

Cell Seeding: Suspend serum-starved cells in a serum-free medium containing different concentrations of this compound or vehicle. Seed the cell suspension into the upper chamber.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the chambers for 24-48 hours to allow for cell invasion through the Matrigel and membrane.

-

Quantification:

-

Remove non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom surface of the membrane with a stain such as crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

-

Summary and Future Directions

This compound is a highly selective and potent inhibitor of LIMK1 and LIMK2 that effectively reduces cofilin phosphorylation in cells.[6][7] This leads to the destabilization of the actin cytoskeleton, which in turn significantly impairs cancer cell invasion and matrix degradation.[6][7] The data gathered from studies using this compound reinforces the critical role of the LIMK-cofilin signaling axis in cellular processes that depend on dynamic actin reorganization.

Future research will likely focus on optimizing the pharmacological properties of LIMK inhibitors for clinical development. Further investigation into the specific roles of LIMK1 versus LIMK2 in different pathological contexts will be essential for developing isoform-specific inhibitors with improved therapeutic windows. The use of advanced techniques such as phosphoproteomics will continue to unravel the broader signaling networks influenced by LIMK activity, potentially identifying new therapeutic targets and combination strategies.[3]

References

- 1. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]

- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lim kinase - Wikipedia [en.wikipedia.org]

- 5. LIMK1/2 inhibitor LIMKi 3 suppresses porcine oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. LIMKi 3 ≥95% (HPLC), LIM kinase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. LIM kinases in cardiovascular health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of LIMK-IN-3 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of LIMK-IN-3, a potent inhibitor of LIM kinases (LIMK), in cancer cell lines. LIM kinases, comprising LIMK1 and LIMK2, are crucial regulators of actin cytoskeletal dynamics and are implicated in cancer progression, particularly in cell migration and invasion.[1][2] This document details the mechanism of action of this compound, presents quantitative data on its activity, and provides detailed protocols for key validation experiments.

Introduction to this compound and its Target

This compound (also referred to as LIMKi 3) is a small molecule inhibitor with high potency against both LIMK1 and LIMK2.[3] These kinases are key downstream effectors of the Rho GTPase signaling pathways, including Rho/ROCK, Rac/PAK, and Cdc42/PAK.[4][5] The primary substrate of LIMKs is cofilin, an actin-depolymerizing factor.[4][5] By phosphorylating cofilin at Serine-3, LIMKs inactivate it, leading to the stabilization and accumulation of F-actin filaments.[2] This process is integral to cell motility and the formation of invasive structures. In various cancers, elevated LIMK activity is associated with increased metastatic potential, making it an attractive therapeutic target.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| LIMK1 | 7 |

| LIMK2 | 8 |

Data sourced from multiple studies.[3][7]

Table 2: Cellular Activity of this compound in MDA-MB-231 Human Breast Cancer Cells

| Assay | Endpoint | Effective Concentration |

| Cofilin Phosphorylation | Inhibition | Dose-dependent (0-10 µM) |

| Matrigel Invasion | Significant Inhibition | 3 µM |

| Gelatin Degradation | Significant Reduction | 10 µM |

Data from studies on MDA-MB-231 cells.[3][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LIMK signaling pathway and a typical experimental workflow for validating this compound in cancer cell lines.

Caption: LIMK Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for this compound target validation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments in the target validation of this compound.

Western Blot for Phosphorylated Cofilin

This assay directly measures the inhibition of LIMK activity in a cellular context.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

This compound

-

Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Protein quantification assay (e.g., BCA)

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against p-cofilin and total cofilin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Analysis: Quantify band intensities and normalize the p-cofilin signal to total cofilin and the loading control.

3D Matrigel Invasion Assay

This assay assesses the impact of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Matrigel Basement Membrane Matrix

-

Serum-free and serum-containing cell culture medium

-

Transwell inserts (8 µm pore size)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol, crystal violet)

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 2 hours to allow for polymerization.

-

Cell Preparation: Culture cells to sub-confluency, then serum-starve them overnight. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound.

-

Invasion: Add the cell suspension to the upper chamber of the Matrigel-coated inserts. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Staining and Quantification:

-

Remove non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

-

Analysis: Compare the number of invading cells in the this compound-treated groups to the control group.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the cytotoxic or cytostatic effects of this compound.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (absorbance or luminescence)

Procedure (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.[3]

Immunofluorescence for F-actin Staining

This method visualizes changes in the actin cytoskeleton upon this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Glass coverslips

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. After attachment, treat with this compound for the desired time.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

-

Staining:

-

Wash with PBS.

-

Incubate with fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) for 30-60 minutes at room temperature in the dark.

-

Wash with PBS.

-

Incubate with DAPI for 5 minutes for nuclear staining.

-

-

Mounting and Imaging:

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope.

-

-

Analysis: Observe and document changes in F-actin structures, such as stress fibers and lamellipodia, in treated versus control cells.

Conclusion

The target validation of this compound in cancer cell lines demonstrates its potential as a therapeutic agent. Through a systematic approach involving target engagement assays, such as Western blotting for phosphorylated cofilin, and phenotypic assays that assess cell viability, invasion, and cytoskeletal architecture, a robust preclinical data package can be generated. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development.

References

- 1. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of LIM kinase reduces contraction and proliferation in bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. link.springer.com [link.springer.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Exploratory Studies of LIMK-IN-3 in Neurobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LIMK-IN-3, also known as BMS-5 and LIMKi 3, is a potent and selective, ATP-competitive small molecule inhibitor of LIM kinases (LIMK).[1][2][3] The LIM kinase family, comprising LIMK1 and LIMK2, are key regulators of actin cytoskeletal dynamics.[4] They act by phosphorylating and inactivating the actin-depolymerizing factor (ADF)/cofilin family of proteins.[4][5] This inhibition of cofilin leads to the stabilization of actin filaments, a process crucial for various cellular functions, including cell motility, morphology, and synaptic plasticity.[6] Given the fundamental role of actin dynamics in neuronal function and the dysregulation of these processes in various neurological disorders, this compound has emerged as a valuable pharmacological tool for exploratory studies in neurobiology. This technical guide provides an in-depth overview of this compound, including its quantitative data, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro and cellular activities.

| Parameter | LIMK1 | LIMK2 | Reference |

| IC₅₀ (in vitro) | 7 nM | 8 nM | [1][2][3] |

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (cellular p-cofilin inhibition) | Nf2ΔEx2 mouse Schwann cells (MSCs) | ~2 µM | [7] |

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the Rho-ROCK-LIMK signaling pathway, which ultimately regulates actin dynamics through the phosphorylation of cofilin.

References

- 1. assayquant.com [assayquant.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Foundational Research on LIMK-IN-3's Enzymatic Inhibition: A Technical Guide

Introduction

LIM domain kinases (LIMKs), comprising isoforms LIMK1 and LIMK2, are pivotal serine/threonine kinases that regulate cytoskeletal dynamics.[1][2] They function by phosphorylating and thereby inactivating cofilin, an actin-depolymerizing factor.[3] This action leads to the stabilization of actin filaments, a process crucial for cell migration, division, and morphology.[3][4] Dysregulation of the LIMK signaling pathway has been implicated in various pathologies, including cancer metastasis and neurological disorders, making LIMKs a compelling target for therapeutic intervention.[3][4][5]

LIMK-IN-3, also known as LIMKi 3 and BMS-5, is a potent, cell-permeable small molecule inhibitor developed to target the kinase activity of both LIMK1 and LIMK2.[6][7][8] Its efficacy in disrupting actin-dependent cellular processes has positioned it as a critical chemical probe for studying LIMK function and as a lead compound in drug discovery programs. This guide provides an in-depth overview of the foundational research on this compound's enzymatic inhibition, detailing its quantitative inhibitory data, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Quantitative Inhibition Data

This compound demonstrates potent inhibitory activity against both LIMK isoforms. The half-maximal inhibitory concentration (IC50) values, which quantify the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, have been determined through in vitro enzymatic assays.[9]

| Inhibitor | Target Kinase | IC50 Value (nM) | Reference |

| This compound (LIMKi 3) | LIMK1 | 7 | [6][10] |

| This compound (LIMKi 3) | LIMK2 | 8 | [6][10] |

Mechanism of Action and Signaling Pathway

LIMKs are key downstream effectors in signaling cascades initiated by the Rho family of small GTPases, such as RhoA, Rac, and Cdc42.[7] These pathways are critical for controlling actin cytoskeleton remodeling. This compound exerts its effect by competitively binding to the ATP-binding site of LIMK1 and LIMK2, preventing the phosphorylation of their primary substrate, cofilin.[3][7] Inactive, non-phosphorylated cofilin remains capable of severing actin filaments, leading to actin depolymerization and a subsequent reduction in cellular processes that rely on a stable actin cytoskeleton, such as cell migration and invasion.[3]

Caption: The Rho-LIMK-Cofilin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involves both in vitro enzymatic assays to determine direct inhibitory potency and cell-based assays to confirm its activity in a physiological context.

In Vitro Kinase Assay (Luminescence-Based)

This assay quantifies the enzymatic activity of LIMK by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP consumption in the presence of an inhibitor indicates its potency.[11] The Kinase-Glo® assay is a common example of this method.[12]

Principle: The kinase reaction is performed, and then the remaining ATP is quantified using a luciferase/luciferin system. The amount of light produced is directly proportional to the amount of ATP present. Therefore, higher kinase activity results in lower luminescence, and inhibition of the kinase results in a higher luminescent signal.[12][13]

Methodology:

-

Reaction Setup: In a 96-well or 384-well white plate, prepare a reaction mixture containing recombinant LIMK1 or LIMK2 enzyme, a suitable substrate (e.g., recombinant cofilin), and assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (typically dissolved in DMSO) to the wells. Include a DMSO-only control (representing 0% inhibition) and a no-enzyme control (background).

-

Initiation: Start the reaction by adding a defined concentration of ATP (often near the Km for the enzyme, e.g., 10-20 µM for LIMK1).[11]

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[11]

-

ATP Detection: Add an equal volume of a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates the light-producing reaction.

-

Signal Measurement: Incubate for a further 10-30 minutes at room temperature to stabilize the luminescent signal.[11]

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and plot a dose-response curve to determine the IC50 value using non-linear regression.[9][14]

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Cell-Based Cofilin Phosphorylation Assay

This assay confirms that this compound can penetrate cells and inhibit its target kinase in a physiological environment. The readout is the level of phosphorylated cofilin, which is expected to decrease upon LIMK inhibition.[6][10]

Principle: Western blotting is used to quantify the levels of phosphorylated cofilin (p-Cofilin) and total cofilin in cells treated with the inhibitor. A decrease in the ratio of p-Cofilin to total cofilin indicates successful target engagement and inhibition by this compound.

Methodology:

-

Cell Culture: Plate cells known to have active LIMK signaling (e.g., MDA-MB-231 breast cancer cells) in multi-well plates and grow to a suitable confluency (e.g., 70-80%).[6]

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a DMSO control) for a specified duration (e.g., 1-4 hours).

-

Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.[8]

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for p-Cofilin (e.g., phospho-Cofilin Ser3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total cofilin and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-Cofilin to total cofilin for each treatment condition and normalize to the DMSO control.

Caption: Workflow for a cell-based cofilin phosphorylation assay using Western blot.

Cell-Based Invasion Assay (3D Matrigel)

This functional assay assesses the impact of LIMK inhibition on a key cellular process regulated by actin dynamics: cell invasion. It is particularly relevant for cancer research.[6][10]

Principle: The assay uses a Boyden chamber, where the upper and lower chambers are separated by a microporous membrane coated with Matrigel, a basement membrane matrix. Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells must degrade the Matrigel and migrate through the membrane. The inhibition of LIMK is expected to reduce this invasive capability.

Methodology:

-

Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (e.g., 8 µm pore size) with serum-free medium.

-

Cell Preparation: Harvest cells (e.g., MDA-MB-231) and resuspend them in a serum-free medium containing the desired concentrations of this compound or DMSO control.

-

Cell Seeding: Add the cell suspension to the upper chamber of the inserts.

-

Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).

-

Incubation: Incubate the plate for a period that allows for invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

Cell Removal: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain them with a solution like crystal violet.

-

Quantification: Elute the stain and measure its absorbance with a plate reader, or count the number of stained cells in several microscopic fields for each membrane.

-

Data Analysis: Express the results as a percentage of invasion relative to the DMSO control.

References

- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Lim kinase - Wikipedia [en.wikipedia.org]

- 5. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LIMKi 3 | LIMK Inhibitors: R&D Systems [rndsystems.com]

- 7. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LIMK1/2 inhibitor LIMKi 3 suppresses porcine oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. LIMKi 3 | LIMK | Tocris Bioscience [tocris.com]

- 11. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. promega.com [promega.com]

- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

LIMK-IN-3: A Technical Guide to its Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

LIMK-IN-3, also known as LIMKi 3 and BMS 5, is a potent and selective small molecule inhibitor of LIM kinases (LIMK1 and LIMK2).[1][2][3] These kinases are crucial regulators of actin cytoskeletal dynamics through their phosphorylation and subsequent inactivation of cofilin, a key actin-depolymerizing factor.[4][5] The dysregulation of the LIMK signaling pathway has been implicated in various pathological processes, including cancer cell invasion and metastasis, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Discovery and Development

This compound was discovered and developed by Bristol-Myers Squibb as part of their research program focused on identifying novel kinase inhibitors.[6] The development of this compound and other aminothiazole-based inhibitors emerged from efforts to identify potent and selective modulators of the actin cytoskeleton for potential therapeutic applications, particularly in oncology.[6]

Chemical Properties

This compound is a pyrazolyl-thiazole derivative with the chemical name N-[5-[1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methylpropanamide.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-[5-[1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methylpropanamide | [1][2] |

| Alternative Names | LIMKi 3, BMS 5 | [1][2] |

| Molecular Formula | C₁₇H₁₄Cl₂F₂N₄OS | [1][2][7] |

| Molecular Weight | 431.29 g/mol | [1][2][7] |

| CAS Number | 1338247-35-0 | [1][2][7] |

| Appearance | Beige powder | [7] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in DMSO | [1][2][7] |

| Storage | Store at +4°C | [1][2] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of both LIMK1 and LIMK2, with IC₅₀ values in the low nanomolar range.[1][2][3] Its primary mechanism of action is the inhibition of cofilin phosphorylation at Serine 3, which leads to the activation of cofilin's actin-depolymerizing activity.[1][3] This results in a reduction of filamentous actin (F-actin) and an overall alteration of the actin cytoskeleton.[3]

| Target | IC₅₀ (nM) | Reference |

| LIMK1 | 7 | [1][2][3][7] |

| LIMK2 | 8 | [1][2][3][7] |

The biological effects of this compound have been demonstrated in various cellular assays, most notably in the context of cancer cell biology. It has been shown to reduce tumor cell invasion in 3D Matrigel assays and impair matrix protein degradation.[1][3]

Signaling Pathway

The canonical signaling pathway involving LIMK is initiated by the activation of Rho family GTPases (Rho, Rac, and Cdc42). These GTPases activate downstream kinases such as p21-activated kinases (PAKs) and Rho-associated coiled-coil containing protein kinases (ROCK), which in turn phosphorylate and activate LIMK1 and LIMK2. Activated LIMKs then phosphorylate cofilin, leading to its inactivation and the stabilization of actin filaments. This compound directly inhibits LIMK1 and LIMK2, thereby preventing cofilin phosphorylation and promoting actin filament disassembly.

References

- 1. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PKA-dependent phosphorylation of LIMK1 and Cofilin is essential for mouse sperm acrosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospho-Cofilin (Ser3) antibody (29715-1-AP) | Proteintech [ptglab.com]

- 5. pharsight.greyb.com [pharsight.greyb.com]

- 6. Inhibition of MMP-3 activity and invasion of the MDA-MB-231 human invasive breast carcinoma cell line by bioflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thesgc.org [thesgc.org]

Methodological & Application

Application Notes and Protocols for LIMK-IN-3 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing LIMK-IN-3, a potent inhibitor of LIM Kinase 1 (LIMK1) and LIM Kinase 2 (LIMK2), in in vitro kinase assays. This document outlines the necessary reagents, experimental procedures, and data analysis techniques to assess the inhibitory activity of this compound and to characterize the kinetics of LIMK enzymes.

Introduction to LIM Kinase and this compound

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of actin cytoskeletal dynamics.[1] They are key downstream effectors of the Rho family of small GTPases.[2][3] Upon activation by upstream kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), LIMKs phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[1][2] This inactivation of cofilin leads to the stabilization of actin filaments, thereby influencing cellular processes such as cell motility, morphology, and division.[4] Dysregulation of LIMK activity has been implicated in various pathologies, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.

This compound (also known as LIMKi 3 or BMS-5) is a potent, cell-permeable small molecule inhibitor of both LIMK1 and LIMK2.[4] Its high affinity and specificity make it an invaluable tool for studying the physiological and pathological roles of LIM kinases.

Quantitative Data Summary

The inhibitory potency of this compound against LIMK1 and LIMK2 is typically determined by measuring its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. These values are crucial for comparing the potency of different inhibitors and for designing experiments.[5]

| Inhibitor | Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| This compound (BMS-5) | LIMK1 | 7 | In vitro kinase assay | [3] |

| This compound (BMS-5) | LIMK2 | 8 | In vitro kinase assay | [3] |

Note: IC50 values can vary depending on the specific assay conditions, such as the concentrations of the kinase, substrate, and ATP.[6]

Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving LIM kinases.

References

- 1. mdpi.com [mdpi.com]

- 2. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for LIMK-IN-3 in a 3D Matrigel Invasion Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of LIMK-IN-3, a potent inhibitor of LIM kinases (LIMK), in a three-dimensional (3D) Matrigel invasion assay. This assay is a critical tool for studying cancer cell metastasis and evaluating the efficacy of anti-invasive therapeutic agents.

This compound, also known as LIMKi 3, is a cell-permeable small molecule that potently inhibits both LIMK1 and LIMK2.[1] The primary function of LIM kinases is to phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[2] By inhibiting LIMK, this compound prevents cofilin phosphorylation, leading to increased cofilin activity and subsequent destabilization of filamentous actin (F-actin).[2] This disruption of actin dynamics impairs the formation of invadopodia, cellular structures essential for extracellular matrix (ECM) degradation, thereby inhibiting cancer cell invasion.[3][4]

These protocols are designed to provide a robust framework for assessing the anti-invasive properties of this compound in a physiologically relevant 3D environment.

Data Presentation

Table 1: Physiochemical and Biological Properties of this compound

| Property | Value | Reference |

| Target(s) | LIMK1 and LIMK2 | [1] |

| IC₅₀ (LIMK1) | 7 nM | [1] |

| IC₅₀ (LIMK2) | 8 nM | [1] |

| Cellular IC₅₀ (Cofilin Phosphorylation) | ~ 1 µM (in A549 and MDA-MB-231 cells) | |

| Solubility | Soluble in DMSO (e.g., up to 100 mM) | |

| Molecular Weight | 431.29 g/mol |

Table 2: Recommended Concentration Range of this compound for 3D Matrigel Invasion Assay

| Cell Line | Effective Concentration Range | Observed Effect | Reference |

| MDA-MB-231 | 3 - 10 µM | Significant reduction in invasion | [5] |

| MDA-MB-231 | 3 µM | 45% of control invasion rate | |

| MDA-MB-231 | 10 µM | 7% of control invasion rate |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Preparation

-

Cell Maintenance: Culture the cancer cells of interest (e.g., MDA-MB-231) in the recommended complete growth medium until they reach 70-80% confluency.

-

Cell Starvation (Optional but Recommended): To reduce the influence of serum components on cell signaling, serum-starve the cells for 12-24 hours in a serum-free or low-serum (e.g., 0.5% FBS) medium prior to the assay.

-

Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA. Wash the cells with serum-free medium to remove any residual serum and resuspend them in serum-free medium at the desired concentration (e.g., 1 x 10⁵ to 5 x 10⁵ cells/mL).

3D Matrigel Invasion Assay Protocol

The following diagram outlines the experimental workflow.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (as chemoattractant)

-

This compound stock solution

-

Fixation solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Cotton swabs

-

Microscope with imaging capabilities

Procedure:

-

Matrigel Coating of Transwell Inserts:

-

Thaw Matrigel on ice overnight at 4°C.

-

Dilute Matrigel to the desired concentration (e.g., 1-2 mg/mL) with ice-cold serum-free medium.

-